Cefsulodin sodium
Overview
Description
Mechanism of Action
Target of Action
Cefsulodin Sodium, a third-generation cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics like this compound .
Mode of Action
This compound interacts with its targets, the penicillin-binding proteins, by binding to them . This binding inhibits the synthesis of the bacterial cell wall . The beta-lactam ring within the structure of this compound is responsible for this binding . This interaction and the resulting inhibition of cell wall synthesis lead to the death of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall . By inhibiting this pathway, this compound prevents the proper formation of the cell wall, leading to bacterial cell lysis and death .
Pharmacokinetics
The pharmacokinetics of this compound, like other third-generation cephalosporins, have been studied after intravenous and intramuscular administration . Under normal conditions, the major route of elimination for this compound is via the kidneys . The elimination half-life of this compound is not clearly established but is expected to be similar to other third-generation cephalosporins, which have a half-life ranging between 1.5 and 2.5 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the bacterial cell wall. This disruption leads to cell lysis and the subsequent death of the bacteria . This compound is particularly active against Pseudomonas aeruginosa , a common cause of hospital-acquired infections.
Biochemical Analysis
Biochemical Properties
Cefsulodin sodium has a structure similar to penicillins and beta-lactams . It is active against Pseudomonas aeruginosa . The compound displays a mechanism of action like many β lactam antibiotics through inhibition of cell wall synthesis by competitively inhibiting penicillin binding protein (PBP) crosslinking of peptidoglycan resulting in inhibition of the final transpeptidation step .
Cellular Effects
This compound is primarily used against Pseudomonas aeruginosa isolates in clinical in vitro microbiological antibiotic susceptibility testing . It has a strong bactericidal effect on P. aeruginosa, with a MIC of 1.5μg/ml .
Molecular Mechanism
This compound exerts its effects at the molecular level by competitively inhibiting penicillin binding proteins (PBPs), which are involved in the final phase of peptidoglycan synthesis . This results in the inhibition of cell wall synthesis and promotes lysis .
Temporal Effects in Laboratory Settings
It is commonly used in clinical in vitro microbiological antibiotic susceptibility testing .
Preparation Methods
Cefsulodin Sodium is synthesized through a semi-synthetic process involving the modification of the cephalosporin nucleus. The synthetic route typically involves the acylation of the 7-aminocephalosporanic acid (7-ACA) core with a specific side chain to enhance its activity against Pseudomonas aeruginosa . Industrial production methods often involve fermentation followed by chemical modification to achieve the desired antibiotic properties .
Chemical Reactions Analysis
Cefsulodin Sodium undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing side chain, affecting the antibiotic’s activity.
Reduction: Reduction reactions can alter the cephalosporin nucleus, potentially reducing its efficacy.
Substitution: Common reagents for substitution reactions include acyl chlorides and amines, which can modify the side chains to produce derivatives with different properties. The major products formed from these reactions are typically derivatives of the original compound with modified antibacterial activity.
Scientific Research Applications
Cefsulodin Sodium has a wide range of scientific research applications:
Comparison with Similar Compounds
Cefsulodin Sodium is unique among cephalosporins due to its high specificity for Pseudomonas aeruginosa. Similar compounds include:
Ceftazidime: Another third-generation cephalosporin with broad-spectrum activity against Gram-negative bacteria.
Cefoperazone: Known for its activity against both Gram-positive and Gram-negative bacteria.
Cefepime: A fourth-generation cephalosporin with enhanced activity against resistant bacterial strains. This compound stands out due to its targeted activity against Pseudomonas aeruginosa, making it a valuable tool in treating infections caused by this pathogen.
Properties
CAS No. |
52152-93-9 |
---|---|
Molecular Formula |
C22H20N4O8S2.Na C22H20N4NaO8S2 |
Molecular Weight |
555.5 g/mol |
IUPAC Name |
sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H20N4O8S2.Na/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12;/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34);/t15-,17-,21-;/m1./s1 |
InChI Key |
GTZPOHRNWUTXNB-DWBVFMGKSA-N |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)S(=O)(=O)O)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na] |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na+] |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na] |
Appearance |
Solid powder |
52152-93-9 | |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
52152-93-9 (Parent) 52152-93-9 (mono-hydrochloride salt) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Abbott 46811 Cefsulodin Cefsulodin Monosodium Salt Cefsulodin Sodium CGP 7174 E CGP-7174-E CGP7174E Monaspor Monosodium Salt, Cefsulodin Pyocefal SCE 129 SCE-129 SCE129 Sodium, Cefsulodin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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